4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one
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Overview
Description
4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C18H16N4O3S It is known for its unique structure, which includes a nitro group, a thiomorpholine ring, and a phthalazinone core
Preparation Methods
The synthesis of 4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .
Industrial production methods for this compound may involve large-scale nitration and cyclization reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to optimize the production process and minimize by-products.
Chemical Reactions Analysis
4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and alkylating agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient, particularly in the treatment of diseases where its specific reactivity can be beneficial.
Mechanism of Action
The mechanism of action of 4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The nitro group and thiomorpholine ring play crucial roles in its reactivity, allowing it to bind to enzymes or receptors and modulate their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, depending on the context of its application .
Comparison with Similar Compounds
When compared to similar compounds, 4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one stands out due to its unique combination of functional groups. Similar compounds include:
3-Nitro-4-(thiomorpholin-4-yl)benzohydrazide: This compound shares the nitro and thiomorpholine groups but lacks the phthalazinone core.
4-Nitrophenylthiomorpholine: This compound contains the nitro and thiomorpholine groups but has a simpler aromatic structure without the phthalazinone core.
Properties
IUPAC Name |
4-(3-nitro-4-thiomorpholin-4-ylphenyl)-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-18-14-4-2-1-3-13(14)17(19-20-18)12-5-6-15(16(11-12)22(24)25)21-7-9-26-10-8-21/h1-6,11H,7-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVAMINBBGZUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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